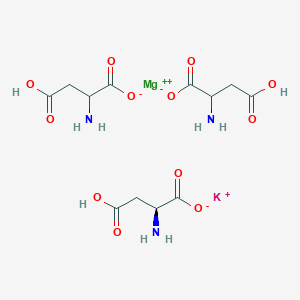
Potassium Aspartate and Magnesium Aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium aspartate and magnesium aspartate are two essential minerals that play a crucial role in maintaining the normal functioning of the human body. Both minerals are naturally occurring and can be found in various food sources. However, the amount of these minerals required by the body is not always met by diet, and hence, supplements are often used to fulfill the body's requirements.
Wirkmechanismus
Potassium aspartate and magnesium aspartate work by regulating the body's electrolyte balance. They help maintain the proper balance of fluids in the body, which is essential for proper muscle function, nerve transmission, and heart health. Moreover, these minerals also play a crucial role in energy production, protein synthesis, and DNA synthesis.
Biochemical and Physiological Effects:
Potassium aspartate and magnesium aspartate have several biochemical and physiological effects on the body. These minerals help regulate the body's pH level, which is essential for proper cellular function. Moreover, they also help maintain the proper balance of sodium and potassium ions in the body, which is essential for proper muscle function. Additionally, these minerals also play a crucial role in the synthesis of proteins and DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using potassium aspartate and magnesium aspartate in lab experiments are that they are readily available, affordable, and have a low toxicity level. However, the limitations include the fact that they are not always readily soluble in water, and their purity level may vary from batch to batch.
Zukünftige Richtungen
The future directions for the research on potassium aspartate and magnesium aspartate include studying their potential benefits for the treatment of various diseases, such as hypertension, diabetes, and Alzheimer's disease. Moreover, more research is needed to understand the mechanism of action of these minerals and their effects on the body. Additionally, the development of new and improved synthesis methods for these minerals could also lead to better supplements and medications.
Conclusion:
In conclusion, potassium aspartate and magnesium aspartate are two essential minerals that play a crucial role in maintaining the normal functioning of the human body. These minerals have several health benefits, including improving exercise performance, reducing fatigue, and enhancing muscle recovery. Moreover, they also have a positive effect on the cardiovascular system, reducing the risk of hypertension and stroke. Further research is needed to understand the full potential of these minerals and their effects on the body.
Synthesemethoden
Potassium aspartate and magnesium aspartate are synthesized by reacting the respective metal hydroxide or oxide with aspartic acid. The reaction results in the formation of potassium aspartate and magnesium aspartate, which are then purified and used as supplements.
Wissenschaftliche Forschungsanwendungen
Potassium aspartate and magnesium aspartate have been extensively studied for their health benefits. Several scientific studies have shown that these minerals can improve exercise performance, reduce fatigue, and enhance muscle recovery. Moreover, potassium aspartate and magnesium aspartate have also been found to have a positive effect on the cardiovascular system, reducing the risk of hypertension and stroke.
Eigenschaften
CAS-Nummer |
14842-81-0 |
|---|---|
Molekularformel |
C12H18KMgN3O12 |
Molekulargewicht |
459.69 g/mol |
IUPAC-Name |
magnesium;potassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/3C4H7NO4.K.Mg/c3*5-2(4(8)9)1-3(6)7;;/h3*2H,1,5H2,(H,6,7)(H,8,9);;/q;;;+1;+2/p-3/t2-;;;;/m0..../s1 |
InChI-Schlüssel |
KLISBMUDTJHGSP-AIDJSRAFSA-K |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |
SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



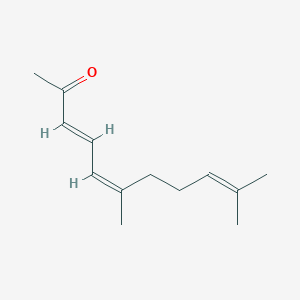
![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
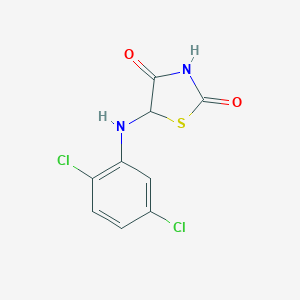
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
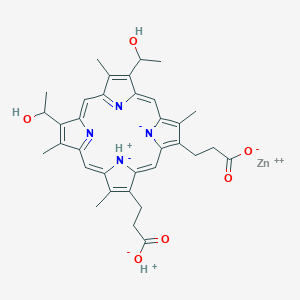
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)
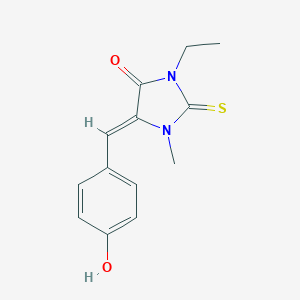
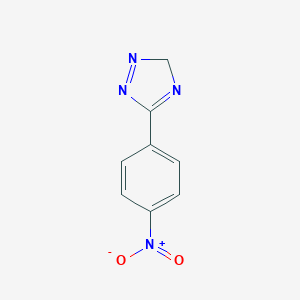
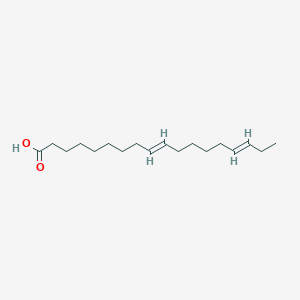
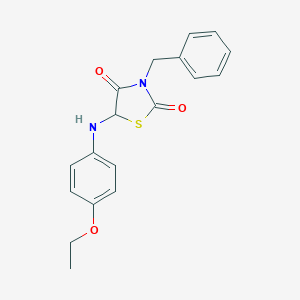
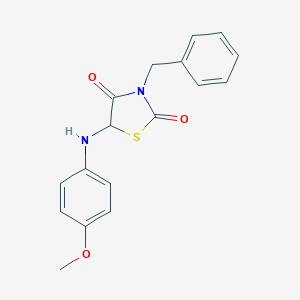

![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)